(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate
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Overview
Description
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group for alcohols in organic synthesis. This compound is often utilized in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the alcohol site.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drug candidates and prodrugs.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions, thereby allowing selective reactions to occur at other functional groups. The TBDMS group can be selectively removed under mild conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): Used for the protection of alcohols.
tert-Butyldiphenylsilyl chloride (TBDPSCl): Another silylating agent with similar applications but different steric properties.
Trimethylsilyl chloride (TMSCl): A smaller silylating agent used for similar purposes.
Uniqueness
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate is unique due to its specific structure, which provides a balance between stability and reactivity. The tert-butyl group offers steric protection, while the dimethylsilyl group ensures efficient protection of the hydroxyl group. This combination makes it particularly useful in complex organic syntheses .
Properties
Molecular Formula |
C14H28O4Si |
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Molecular Weight |
288.45 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[tert-butyl(dimethyl)silyl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C14H28O4Si/c1-13(2,3)17-12(16)11(9-10-15)18-19(7,8)14(4,5)6/h10-11H,9H2,1-8H3/t11-/m0/s1 |
InChI Key |
ONPPDNOABQXUDF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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